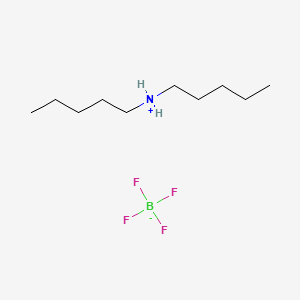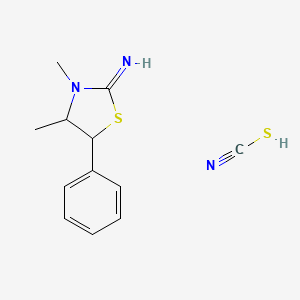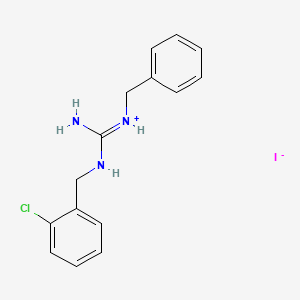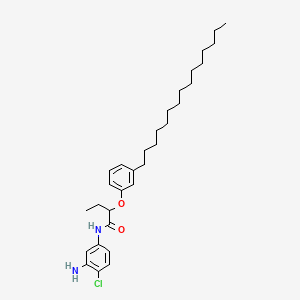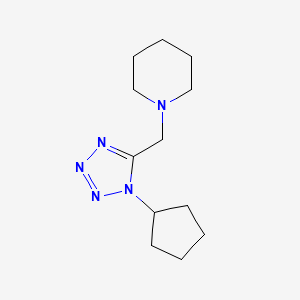
1-(1-Cyclopentyl-1H-tetrazol-5-ylmethyl)-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cyclopentyl-1H-tetrazol-5-ylmethyl)-piperidine is a chemical compound that has garnered interest in various fields of scientific research This compound features a piperidine ring attached to a tetrazole moiety, which is further substituted with a cyclopentyl group
Vorbereitungsmethoden
The synthesis of 1-(1-Cyclopentyl-1H-tetrazol-5-ylmethyl)-piperidine involves several steps, typically starting with the preparation of the tetrazole ring. One common method involves the reaction of cyclopentylamine with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then reacted with piperidine under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
1-(1-Cyclopentyl-1H-tetrazol-5-ylmethyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, often using halogenated reagents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1-(1-Cyclopentyl-1H-tetrazol-5-ylmethyl)-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(1-Cyclopentyl-1H-tetrazol-5-ylmethyl)-piperidine involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. The cyclopentyl group may enhance the compound’s binding affinity and specificity, while the piperidine ring can modulate its pharmacokinetic properties. These interactions can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
1-(1-Cyclopentyl-1H-tetrazol-5-ylmethyl)-piperidine can be compared with other similar compounds, such as:
- 1-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]pyrrolidinium
- 1-[(S)-(1-Cyclopentyl-1H-tetrazol-5-yl)(phenyl)methyl]-4-ethylpiperazinediium
- N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-N-[(9-methyltetrazolo[1,5-a]quinolin-4-yl)methyl]cyclohexanamine
These compounds share the tetrazole and cyclopentyl moieties but differ in their additional substituents and ring structures. The unique combination of the piperidine ring in this compound sets it apart, potentially offering distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
551933-65-4 |
|---|---|
Molekularformel |
C12H21N5 |
Molekulargewicht |
235.33 g/mol |
IUPAC-Name |
1-[(1-cyclopentyltetrazol-5-yl)methyl]piperidine |
InChI |
InChI=1S/C12H21N5/c1-4-8-16(9-5-1)10-12-13-14-15-17(12)11-6-2-3-7-11/h11H,1-10H2 |
InChI-Schlüssel |
KQULFGVVJDMLEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=NN=NN2C3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


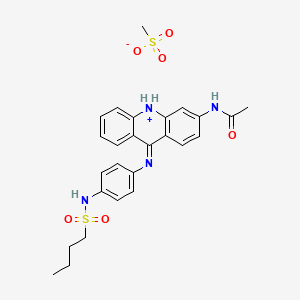


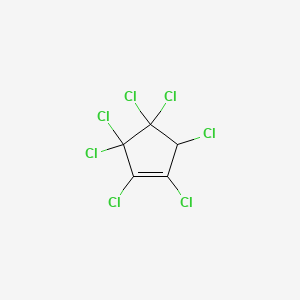
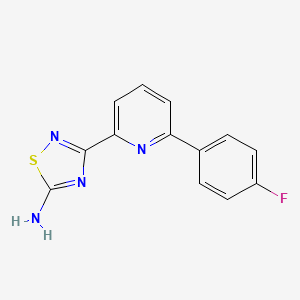
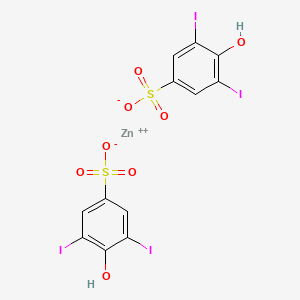
![2-Naphthalenesulfonamide, 6,7-bis[(phenylsulfonyl)oxy]-](/img/structure/B13757037.png)
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci)](/img/structure/B13757040.png)
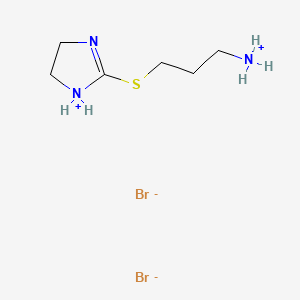
![N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide](/img/structure/B13757063.png)
